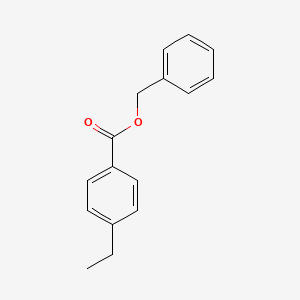4-Ethylbenzoic acid, benzyl ester
CAS No.: 634917-14-9
Cat. No.: VC16882966
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 634917-14-9 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | benzyl 4-ethylbenzoate |
| Standard InChI | InChI=1S/C16H16O2/c1-2-13-8-10-15(11-9-13)16(17)18-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
| Standard InChI Key | SGBLADRVAVZAFF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is benzyl 4-ethylbenzoate, reflecting its composition: a benzyl group (-OCH2C6H5) esterified to the carboxyl group of 4-ethylbenzoic acid. Its molecular formula is C16H16O2, derived from the combination of 4-ethylbenzoic acid (C9H10O2) and benzyl alcohol (C7H8O) with the elimination of water during esterification . The molecular weight calculates to 240.29 g/mol, consistent with ester derivatives of similar complexity .
Structural Features
The molecule comprises two aromatic systems:
-
A benzoic acid-derived benzene ring with a para-oriented ethyl substituent.
-
A benzyl group attached via an ester linkage.
This arrangement confers unique steric and electronic properties. The ethyl group introduces electron-donating effects through inductive mechanisms, while the benzyl ester contributes to increased hydrophobicity compared to smaller alkyl esters .
Synthesis and Catalytic Methodologies
Stoichiometric Niobium Pentachloride Approach
Adapting methods from benzyl ester syntheses , 4-ethylbenzoic acid benzyl ester can be prepared via a solvent-free reaction:
-
Reactants: 4-Ethylbenzoic acid (1.00 mmol), benzyl alcohol (1.00 mmol), and NbCl5 (1.50 mmol).
-
Conditions: Room temperature, 2–3 hours with stirring.
-
Workup: Diethyl ether extraction followed by centrifugation to remove niobium-containing byproducts.
This method achieves high yields (≥85%) due to NbCl5’s dual role as a Lewis acid catalyst and dehydrating agent. The niobium center coordinates to the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by benzyl alcohol .
Heterogeneous Catalysis Using SiO2-Nb
For scalable production, a silica-supported niobium catalyst (5.4% Nb w/w) enables efficient esterification under reflux conditions :
-
Catalyst Loading: 10% w/w relative to benzyl alcohol.
-
Reaction Time: 6–9 hours.
-
Reusability: The catalyst retains activity for three cycles with minimal yield reduction (<5%).
The SiO2-Nb system’s mesoporous structure (412 m²/g surface area) facilitates reactant diffusion and active site accessibility, enhancing turnover frequency compared to homogeneous alternatives .
Physicochemical Properties
Comparative Analysis with Analogous Esters
The higher molecular weight and LogP of the benzyl ester compared to ethyl and methyl analogs suggest enhanced lipophilicity, impacting solubility and partitioning behavior .
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks include ν(C=O) ~1720 cm⁻¹ (ester carbonyl), ν(C-O) ~1250 cm⁻¹, and aromatic C-H stretches ~3030 cm⁻¹.
-
NMR (1H):
-
δ 7.2–8.0 ppm (multiplet, 9H, aromatic protons).
-
δ 5.3 ppm (singlet, 2H, -OCH2Ph).
-
δ 2.6 ppm (quartet, 2H, -CH2CH3).
-
δ 1.2 ppm (triplet, 3H, -CH2CH3).
-
Reactivity and Functionalization Pathways
Hydrolysis and Transesterification
Under acidic or basic conditions, the benzyl ester undergoes hydrolysis to regenerate 4-ethylbenzoic acid and benzyl alcohol. Alkaline hydrolysis (NaOH, reflux) proceeds via nucleophilic acyl substitution, while acid-catalyzed cleavage follows a protonation-departure mechanism . Transesterification with higher alcohols (e.g., methanol) can yield methyl 4-ethylbenzoate, leveraging the ester’s susceptibility to nucleophilic attack .
Electrophilic Aromatic Substitution
The ethyl group’s electron-donating nature directs electrophiles (e.g., nitronium ion) to the ortho and para positions of the benzoate ring. For example, nitration would predominantly yield 3-nitro-4-ethylbenzoic acid benzyl ester, though experimental validation is required.
Industrial and Research Applications
Fragrance and Flavor Industry
Benzyl esters are valued for their floral aromas. While specific data on this compound’s odor profile is lacking, structurally similar esters like benzyl acetate (jasmine scent) suggest potential use in perfumery.
Pharmaceutical Intermediates
The benzyl group serves as a protecting group for carboxylic acids in drug synthesis. For instance, during β-lactam antibiotic production, temporary esterification prevents unwanted side reactions at the carboxyl moiety.
Polymer Science
As a plasticizer, 4-ethylbenzoic acid benzyl ester could enhance the flexibility of polyvinyl chloride (PVC) by reducing intermolecular forces between polymer chains. Its thermal stability relative to phthalate esters warrants further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume